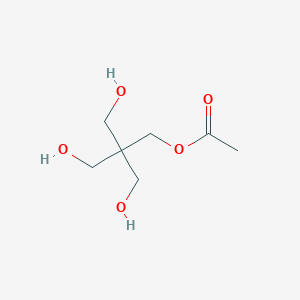
2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone is a complex organic compound that features a cyclohexanone core substituted with a 4,5-diphenyl-1,3-oxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone typically involves the cyclization of β-hydroxy amides to oxazolines, which can be achieved using reagents such as DAST and Deoxo-Fluor . The reaction conditions often require mild temperatures and specific solvents to ensure the efficient formation of the oxazole ring.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone has several applications in scientific research:
Biology: It may be used in the study of biological processes and as a probe to investigate enzyme activities or receptor interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development or as an active pharmaceutical ingredient.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole moiety can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Diphenyl-1,3-oxazole: Shares the oxazole core but lacks the cyclohexanone substitution.
Cyclohexanone derivatives: Compounds with similar cyclohexanone cores but different substituents.
Other oxazole derivatives: Compounds with variations in the oxazole ring or additional substituents.
Uniqueness
2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone is unique due to the combination of the cyclohexanone core and the 4,5-diphenyl-1,3-oxazole moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
89004-10-4 |
|---|---|
Formule moléculaire |
C22H21NO2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C22H21NO2/c24-19-14-8-7-13-18(19)15-20-23-21(16-9-3-1-4-10-16)22(25-20)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2 |
Clé InChI |
MEQJPXYKIAFQHB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-methylphenylacetamide](/img/structure/B8710862.png)


![Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]-](/img/structure/B8710884.png)
